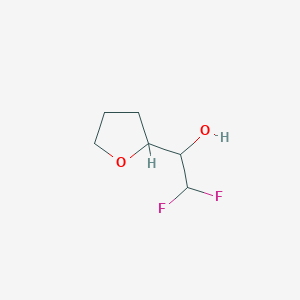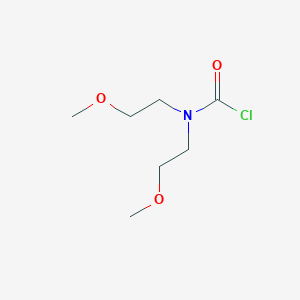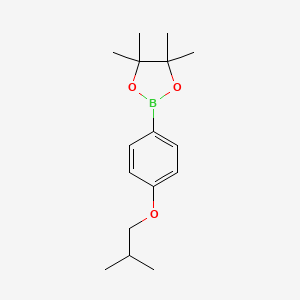
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol
Overview
Description
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol is a chemical compound with the CAS Number: 1548587-39-8 . It has a molecular weight of 152.14 . The IUPAC name for this compound is 2,2-difluoro-1-(tetrahydrofuran-2-yl)ethan-1-ol . The InChI code for this compound is 1S/C6H10F2O2/c7-6(8)5(9)4-2-1-3-10-4/h4-6,9H,1-3H2 .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol can be represented by the InChI code 1S/C6H10F2O2/c7-6(8)5(9)4-2-1-3-10-4/h4-6,9H,1-3H2 . This indicates that the compound contains six carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms.Physical And Chemical Properties Analysis
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Electrochemical Fluorination in Organic Synthesis
Electrochemical fluorination (ECF) has been explored for the synthesis of perfluorinated compounds, including the derivatives of oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol. This process can yield perfluoro(oxolane-2-yl-carbonylfluoride) and perfluorospiroethers with a dioxolane ring, indicating the potential of ECF in the synthesis of fluorinated organic compounds with applications in materials science and medicinal chemistry (Takashi, Tamura, & Sekiya, 2005).
Reformatsky Reactions in Fluorinated Compound Synthesis
The Reformatsky reaction of 2,2-difluoro-2-halo-1-furan-2-yl ethanones with various aldehydes has been utilized to produce α,α-difluoro-β-hydroxy ketones. This methodology showcases the utility of 2,2-difluoro-1-(oxolan-2-yl)ethan-1-ol derivatives in synthesizing fluorinated intermediates for chemical synthesis, highlighting its role in developing fluorine-containing molecules with potential applications in pharmaceuticals and agrochemicals (Chung, Higashiya, & Welch, 2001).
Synthesis of Nucleoside Analogues
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol has been utilized in the synthesis of nucleoside analogues such as 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, demonstrating its utility in creating biologically active compounds. Such analogues have shown significant activities against viruses like HIV and HBV, indicating the compound's relevance in the development of antiviral therapeutics (Wu, Zhang, Meng, & Qing, 2004).
Fluoropolymer Production Aids
Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, a compound related to 2,2-difluoro-1-(oxolan-2-yl)ethan-1-ol, has been assessed for its safety in food contact materials. This compound's use as a polymer production aid in the manufacture of fluoropolymers, which are produced under high-temperature conditions, underscores the importance of such fluorinated compounds in the production of high-performance materials (Flavourings, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2-difluoro-1-(oxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)5(9)4-2-1-3-10-4/h4-6,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESSAGFGCBDSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)



